2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Description

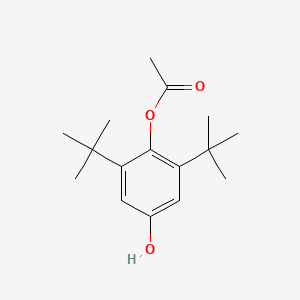

Structure

3D Structure

Properties

IUPAC Name |

(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZEOWXZNQGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Di Tert Butyl 4 Hydroxyphenyl Acetate and Analogues

Established Synthetic Routes for Related Hindered Phenolic Esters

The creation of hindered phenolic esters, including 2,6-di-tert-butyl-4-hydroxyphenyl acetate (B1210297), relies on a foundation of well-understood organic reactions. These methods are tailored to overcome the challenges posed by sterically hindered phenols, ensuring efficient synthesis of the desired ester products.

Esterification Reactions of 2,6-Di-tert-butylphenols

Direct esterification of the parent phenol (B47542), 2,6-di-tert-butylphenol (B90309), is a primary route for producing simple esters like the target acetate. This transformation typically involves reacting the phenol with an acylating agent. A common method is the acylation with acetyl chloride, which serves as a foundational step in the synthesis of more complex derivatives. mdpi.com Another approach involves the acetylation of deactivated and sterically hindered phenols using acetic anhydride. researchgate.net To facilitate this reaction, which can be sluggish due to steric hindrance, catalysts such as iodine can be employed, often in conjunction with microwave irradiation to reduce reaction times and improve yields. researchgate.net The use of solvent-free conditions for these reactions represents an environmentally friendly "green chemistry" approach. researchgate.netmdpi.com

However, the significant steric hindrance from the two ortho tert-butyl groups can dramatically slow down the reaction rate. For instance, in the tert-butyloxycarbonylation of 2,6-di-tert-butylphenol, a related esterification process, the reaction proceeds at a very slow rate, achieving only low conversion even after extended reaction times. cdnsciencepub.com This highlights the primary challenge in the direct acylation of such hindered phenols. cdnsciencepub.comnih.gov

| Method | Acylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Conventional Acylation | Acetyl Chloride | Standard conditions | Fundamental step for further synthesis. | mdpi.com |

| Microwave-Assisted Synthesis | Acetic Anhydride | Iodine / Solvent-free | Eco-friendly; dramatic reduction in reaction time; nearly quantitative yields. | researchgate.net |

| Phase Transfer Catalysis | Di-tert-butyl dicarbonate | 18-crown-6 | Very slow for 2,6-di-tert-butylphenol due to steric hindrance. | cdnsciencepub.com |

Michael Addition Pathways for Phenolic Alkylation Precursors

For the synthesis of more complex hindered phenolic ester analogues, a multi-step approach is often necessary. A key strategy involves first modifying the 2,6-di-tert-butylphenol backbone to create a more reactive precursor. The Michael addition, or conjugate addition, is a widely used method for this purpose. wikipedia.orgmasterorganicchemistry.com

In this pathway, a nucleophile, such as the enolate of 2,6-di-tert-butylphenol, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgyoutube.com A prominent example is the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. wikipedia.orgwikipedia.org This reaction forms methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a crucial intermediate. wikipedia.org This intermediate can then undergo transesterification with various alcohols to produce a range of high molecular weight, low-volatility antioxidants, such as Irganox 1010, which is synthesized using pentaerythritol. wikipedia.orgsibran.ru This pathway effectively bypasses the direct esterification of a highly hindered phenol by first creating a less hindered propionate (B1217596) side chain that can be easily esterified.

Advanced Catalytic Approaches in Ester Synthesis (e.g., Enzymatic Esterification)

Modern synthetic chemistry increasingly turns to advanced catalytic methods to improve selectivity, efficiency, and sustainability. For phenolic esters, enzymatic catalysis, particularly using lipases, has emerged as a powerful technique. nih.govmdpi.com This approach is lauded for its ability to operate under mild conditions, which minimizes side reactions and the formation of by-products, making it an environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the esterification of phenolic compounds. nih.govmdpi.com These enzymes can selectively target specific hydroxyl groups, which is particularly useful when dealing with complex molecules. mdpi.comresearchgate.net For example, lipases have been used for the esterification of lignin-derived phenolic alcohols with various fatty acids, achieving high product yields. mdpi.comresearchgate.net The reactions can be performed in organic solvents or under solvent-free conditions. mdpi.com The use of vinyl esters as acyl donors in these enzymatic reactions is a well-known strategy to increase the conversion yield by shifting the reaction equilibrium towards product formation. nih.govmdpi.com

| Enzyme | Phenolic Substrate | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Lipase (unspecified) | Dihydroconiferyl alcohol (DCA) | Fatty acids (C6-C12) | Yield of 97% achieved in solvent-assisted reaction. | mdpi.comresearchgate.net |

| Candida antarctica Lipase B (CALB) | Aromatic alcohols (e.g., vanillyl alcohol) | Hexanoic acid | High conversion (>50%) after two hours. | nih.gov |

| Yarrowia lipolytica biomass | 3-phenylpropanoic acid | Ethanol (B145695) | 95% conversion after 24 hours. | mdpi.com |

| Novozym 435 (immobilized CALB) | Tyrosol | Oleic acid | 95% yield after 2 hours under vacuum. | mdpi.com |

Industrial Production Techniques for Hindered Phenolic Antioxidants

The large-scale production of hindered phenolic antioxidants necessitates the use of robust and efficient manufacturing technologies. The choice between traditional batch processing and modern continuous flow systems depends on factors such as production scale, reaction kinetics, and economic considerations.

Batch Reactor System Optimization for Scaled Synthesis

Batch reactors are a cornerstone of the chemical industry, particularly for producing specialty chemicals. numberanalytics.comyoutube.com The optimization of batch reactor performance is crucial for improving product yield, ensuring consistent quality, and reducing production costs. numberanalytics.com Key operational parameters that require careful control and optimization include temperature, pressure, mixing, and the timing of reactant additions. youtube.comnumberanalytics.com

Advanced strategies for optimization often involve the use of sophisticated models. numberanalytics.com Techniques like Model Predictive Control (MPC) use a dynamic model of the reactor to forecast future process behavior and make adjustments in real-time to maintain optimal conditions. numberanalytics.com Computational Fluid Dynamics (CFD) can be used to simulate fluid flow and heat transfer within the reactor to optimize its physical design, including impellers and baffles. numberanalytics.com A critical aspect of optimizing batch production is balancing the batch processing time against the "turnaround time" (the time required for cleaning and preparing the reactor for the next batch). buffalo.edu Maximizing the net production rate often involves finding an optimal conversion point where running longer batches becomes less efficient than starting a new, faster-reacting batch. buffalo.edu

Continuous Flow Synthesis Innovations for Efficiency

Continuous flow chemistry is an increasingly adopted technology for chemical manufacturing, offering significant advantages over traditional batch processing. rsc.org In a flow system, reactants are continuously pumped through a reactor, where they mix and react. riken.jp This approach allows for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.orgnih.gov

A key benefit of flow chemistry is its scalability. rsc.org Scaling up production can often be achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than redesigning a larger vessel, as is necessary for batch processes. rsc.org Innovations in this area include the use of packed-bed reactors containing solid catalysts, which can be highly active and robust, allowing for high yields of the desired product to flow out continuously. riken.jp Continuous flow systems have been successfully implemented for the multi-step synthesis of complex molecules like active pharmaceutical ingredients, demonstrating their potential for producing high-value chemicals like hindered phenolic antioxidants with greater efficiency and control. nih.govmdpi.com

Purification and Isolation Strategies in Organic Synthesis

The successful synthesis of 2,6-di-tert-butyl-4-hydroxyphenyl acetate and its analogues is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present. Commonly employed techniques for this class of sterically hindered phenolic compounds include flash column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of moderately non-polar to polar organic compounds. orgsyn.orgsilicycle.com For compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is typically effective. The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. orgsyn.org

The process generally begins with the determination of a suitable solvent system using thin-layer chromatography (TLC). A solvent mixture that provides a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound is often optimal for flash chromatography. orgsyn.org Common solvent systems for the purification of hindered phenolic esters include mixtures of a non-polar solvent, such as hexane (B92381) or petroleum ether, with a more polar solvent like ethyl acetate or dichloromethane (B109758). wfu.edu The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally any highly polar byproducts. orgsyn.org

The crude reaction mixture is typically concentrated and then loaded onto the silica gel column. The sample can be loaded directly as a concentrated solution or adsorbed onto a small amount of silica gel for dry loading, which can improve resolution. orgsyn.org Fractions are collected as the eluent passes through the column, and these are analyzed by TLC to identify and combine the fractions containing the pure product. The solvent is then removed under reduced pressure to yield the purified this compound.

Interactive Data Table: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Provides a large surface area for effective separation of compounds with differing polarities. orgsyn.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity allows for the sequential elution of compounds based on their polarity. wfu.edu |

| Initial Eluent Composition | 95:5 (Hexane:Ethyl Acetate) | Starts with a low polarity to elute non-polar impurities first. |

| Final Eluent Composition | 80:20 (Hexane:Ethyl Acetate) | Gradually increases in polarity to elute the moderately polar target compound. |

| Sample Loading | Dry loading (adsorbed on silica) | Often leads to better separation by ensuring the sample is a narrow band at the start of the chromatography. orgsyn.org |

| Monitoring | TLC with UV visualization and/or staining | Allows for the identification of fractions containing the pure product. orgsyn.org |

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For hindered phenols, a common approach involves dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

In some cases, a mixed solvent system is employed. For instance, the crude product can be dissolved in a solvent in which it is readily soluble, and then a second solvent (an anti-solvent) in which it is poorly soluble is slowly added until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization. For analogues of this compound, solvent systems such as ethanol/water have been utilized. google.com

Interactive Data Table: Recrystallization Solvents for Hindered Phenolic Compounds

| Solvent/Solvent System | Suitability for Hindered Phenols | Typical Procedure |

| Ethanol | Good solubility at elevated temperatures for many moderately polar organic compounds. | Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. |

| Hexane | Suitable for less polar compounds; may be used as a single solvent or in a mixed system. | Dissolve in hot hexane and cool. Often used in combination with a more polar solvent. |

| Ethanol/Water | A common mixed solvent system where water acts as the anti-solvent. google.com | Dissolve the compound in hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and then cool slowly. |

| Dichloromethane/Hexane | Dichloromethane provides good solubility, while hexane acts as the anti-solvent. | Dissolve in a minimal amount of dichloromethane and slowly add hexane until crystallization begins. |

The effectiveness of any purification strategy is ultimately assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis, which can confirm the structure and purity of the isolated this compound.

Chemical Reactivity and Mechanistic Studies of 2,6 Di Tert Butyl 4 Hydroxyphenyl Acetate

Radical Scavenging Mechanisms

The primary antioxidant function of 2,6-di-tert-butyl-4-hydroxyphenyl acetate (B1210297) and related hindered phenols stems from their ability to interrupt the chain reactions of free radicals. This process is governed by specific structural features and electronic properties of the molecule.

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which hindered phenols neutralize free radicals is through Hydrogen Atom Transfer (HAT). vinatiorganics.comnih.govnih.gov In this pathway, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. vinatiorganics.comnih.govmdpi.com This process is a concerted movement of a proton and an electron in a single kinetic step. nih.govmdpi.com The antioxidant molecule itself is converted into a phenoxy radical (ArO•), which is significantly more stable and less reactive than the initial free radical. partinchem.com The key thermodynamic driver for the HAT process is the O-H Bond Dissociation Energy (BDE); a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. nih.govmdpi.com

The general HAT mechanism can be represented as: ArOH + R• → ArO• + RH

Role of Steric Hindrance from Tert-butyl Groups in Phenoxy Radical Stabilization

The two bulky tert-butyl groups at the ortho-positions (2 and 6) to the hydroxyl group play a crucial role in the antioxidant efficacy of the molecule. mdpi.comresearchgate.net This "steric hindrance" serves two main purposes:

Kinetic Shielding : The large tert-butyl groups physically obstruct the approach of other molecules, particularly reactive free radicals, to the phenolic hydroxyl group. vinatiorganics.comlibretexts.org This steric shield enhances the stability of the parent phenol (B47542).

Radical Stabilization : After the hydrogen atom is donated, the resulting phenoxy radical is sterically protected by the adjacent tert-butyl groups. nih.gov This protection prevents the radical from participating in further undesirable reactions, such as dimerization or propagation of new radical chains. The steric encumbrance is a key factor that contributes to the high stability of these phenoxy radicals, some of which can even be isolated under anaerobic conditions. nih.gov

This stabilization of the phenoxy radical is critical, as it ensures that the antioxidant, after performing its function, does not itself become a pro-oxidant. partinchem.com

Influence of Aromatic Ring and Hydroxyl Group Electron Density on Reactivity

The electronic properties of the aromatic ring and its substituents significantly influence the molecule's antioxidant reactivity. The hydroxyl group and the two tert-butyl groups are electron-donating groups. uobabylon.edu.iq They increase the electron density on the benzene (B151609) ring through a combination of resonance (from the -OH group) and inductive effects (from the alkyl groups). uobabylon.edu.iq

This increased electron density has two important consequences:

It weakens the O-H bond of the phenolic group, lowering its Bond Dissociation Energy (BDE) and making the hydrogen atom more readily available for donation to a free radical. nih.gov

It helps to delocalize the unpaired electron of the resulting phenoxy radical across the aromatic ring, a process known as resonance stabilization. nih.govpartinchem.com This delocalization significantly increases the stability of the phenoxy radical, making the initial hydrogen donation more thermodynamically favorable. The presence of electron-donating substituents generally enhances the radical scavenging ability of phenolic compounds. nih.gov

Electrochemical Behavior and Redox Properties

The antioxidant activity of phenolic compounds is intrinsically linked to their redox properties, which can be effectively studied using electrochemical methods like cyclic voltammetry. mdpi.comresearchgate.net This technique provides insights into the oxidation potential of the molecule, which is a measure of its ability to donate electrons and act as a reducing agent. mdpi.comresearchgate.net

For hindered phenols, cyclic voltammetry typically reveals an irreversible oxidation peak in the anodic region, corresponding to the oxidation of the phenolic fragment. mdpi.comresearchgate.netresearchgate.net The absolute value of the oxidation potential characterizes the reducing ability of the antioxidant. mdpi.com Studies on various hindered phenol derivatives show that their oxidation potentials are often comparable to that of butylated hydroxytoluene (BHT), a well-known synthetic antioxidant. mdpi.comresearchgate.netnih.gov The structure of the substituent at the para-position can modulate this potential; electron-withdrawing groups tend to shift the oxidation potential to more positive values. mdpi.com

Table 1: Anodic Peak Potentials of Selected Hindered Phenol Derivatives This interactive table provides oxidation potential data for various hindered phenols, illustrating the electronic influence of different molecular fragments. Data sourced from studies using cyclic voltammetry on a platinum electrode in acetonitrile (B52724).

| Compound | Anodic Peak Potential (Epa, V) | Reference |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)benzotriazole | 1.18 | mdpi.com |

| 2-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-1H-isoindole-1,3-(2H)–dione | 1.17 | mdpi.com |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | 1.16 | mdpi.com |

| 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)uracil | 1.20 | mdpi.com |

| 6-amino-1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)-5-methyluracil | 1.15 | mdpi.com |

| Butylated Hydroxytoluene (BHT) | 1.15 | mdpi.com |

Oxidation Pathways and Transformation Products of Hindered Phenols

The oxidation of 2,6-di-tert-butyl-phenols, initiated by the formation of a phenoxy radical, can proceed through several pathways, leading to a variety of transformation products. These products are often responsible for the discoloration observed in materials stabilized with phenolic antioxidants. stabilization-technologies.com

Phenoxy Radical Formation : The initial step is the abstraction of the phenolic hydrogen, forming a stable 2,6-di-tert-butyl-phenoxyl radical. researchgate.netresearchgate.net

Dimerization and Coupling : The phenoxy radicals can undergo self-coupling or react with other radicals in the system. Common products include:

Quinone Methides : These are often formed through the disproportionation of two phenoxy radicals. stabilization-technologies.comacs.org For example, the radical derived from BHT (a close analog) can form a quinone methide and regenerate a molecule of BHT. researchgate.net Quinone methides are typically yellow, contributing to initial discoloration. stabilization-technologies.com

Stilbene (B7821643) Quinones : Further reactions of quinone methides can lead to the formation of stilbene quinones, which are highly conjugated and often red. stabilization-technologies.comresearchgate.net

C-C and C-O Dimers : Direct coupling of phenoxy radicals can lead to the formation of dimers. For instance, 4,4'-Bis(2,6-di-tert-butylphenol) can be oxidized to 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ). researchgate.net Other oxidation reactions can yield products like 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane. researchgate.net

Benzoquinones : Under more aggressive oxidation conditions, products such as 2,6-di-tert-butylbenzoquinone can be formed. usgs.gov

The specific distribution of these products depends on the reaction conditions, including temperature, the presence of oxygen, and the nature of the oxidizing species. stabilization-technologies.comusgs.gov

Acid-Base Reactivity and Compatibility in Organic Systems

The phenolic hydroxyl group imparts weak acidic character to the molecule. However, in most organic systems, hindered phenols like 2,6-di-tert-butyl-4-hydroxyphenyl acetate are considered essentially neutral. hmdb.ca The pKa of the phenolic proton is high enough that it does not readily dissociate in non-aqueous, neutral environments.

Deprotonation to form the corresponding phenoxide ion requires a strong base, such as potassium hydroxide. This base-catalyzed formation of the phenoxide is a key step in certain synthetic routes and oxidation reactions.

In practical applications, hindered phenols exhibit excellent compatibility with a wide range of organic materials, particularly non-polar polymers like polyethylene (B3416737) and polypropylene. partinchem.comuvabsorber.com Their effectiveness is often enhanced when used in combination with secondary antioxidants, such as phosphite (B83602) esters or thioesters, which act via different mechanisms (e.g., peroxide decomposition). partinchem.comuvabsorber.com This synergistic effect allows for comprehensive stabilization against degradation. The general stability of the compound allows for its use in various organic systems without causing unwanted acid- or base-catalyzed side reactions under normal conditions.

Structure-Activity Relationship Analysis in Antioxidant Efficacy

The antioxidant efficacy of this compound is fundamentally linked to its molecular structure, characteristic of a hindered phenolic antioxidant. The key structural features that dictate its activity are the phenolic hydroxyl group, the bulky tert-butyl groups at the ortho positions (2 and 6), and the acetate group at the para position (4).

The primary mechanism by which phenolic antioxidants inhibit oxidation is by donating the hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. mdpi.com The ease of this donation and the stability of the resulting phenoxyl radical are crucial for high antioxidant activity.

The two tert-butyl groups at the 2 and 6 positions create significant steric hindrance around the hydroxyl group. This steric shielding serves a dual purpose in enhancing antioxidant efficacy:

It increases the stability of the phenoxyl radical formed after hydrogen donation. The bulky groups prevent the radical from easily participating in further reactions that could lead to pro-oxidant effects or undesired side products.

It modulates the reactivity of the hydroxyl group, making it a selective radical scavenger.

The nature of the substituent at the para-position significantly influences the antioxidant activity by altering the bond dissociation energy (BDE) of the phenolic O-H bond. Electron-donating groups generally decrease the BDE, making the hydrogen atom easier to abstract and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups tend to increase the BDE, which can reduce the hydrogen-donating ability.

The antioxidant activity of phenolic compounds is also influenced by the number and position of hydroxyl groups. While this compound is a monophenol, studies on polyphenols have shown that the presence of multiple hydroxyl groups, particularly in an ortho or para relationship, can enhance antioxidant activity through the formation of more stable radical species. mdpi.com

The following table summarizes the key structural features of this compound and their influence on its antioxidant activity, in comparison to related phenolic compounds.

| Compound Name | Para-Substituent | Nature of Para-Substituent | Expected Influence on O-H Bond Dissociation Energy | Key Structural Feature for Antioxidant Activity |

| This compound | -OCOCH₃ | Electron-withdrawing | Increased (compared to BHT) | Sterically hindered phenolic hydroxyl |

| Butylated Hydroxytoluene (BHT) | -CH₃ | Electron-donating | Decreased | Sterically hindered phenolic hydroxyl |

| 2,6-di-tert-butylphenol (B90309) | -H | Neutral | Intermediate | Sterically hindered phenolic hydroxyl |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The functional groups present in this compound—a phenolic hydroxyl group and an ester (acetate) group—allow for the potential formation of both intermolecular and intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the compound's physical properties, crystal packing, and potentially its chemical reactivity.

The phenolic hydroxyl group (-OH) is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) of the acetate group is a hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the carbonyl oxygen of the acetate group within the same molecule. This would result in the formation of a six-membered ring-like structure. The formation of such intramolecular hydrogen bonds has been observed in other substituted phenols. For instance, in 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, an intramolecular O-H···O hydrogen bond exists between the phenolic hydroxyl and the pendant alcohol group, forming an S(6) ring. chemrxiv.org The presence of a similar interaction in this compound would depend on the conformational flexibility of the acetate group and the energetic favorability of such a bond. Spectroscopic techniques like infrared (IR) spectroscopy could provide evidence for such interactions by showing a shift in the stretching frequencies of the O-H and C=O bonds. mdpi.com

The following table outlines the potential hydrogen bonding interactions in this compound.

| Type of Interaction | Donor Group | Acceptor Group | Potential Consequence |

| Intramolecular | Phenolic -OH | Carbonyl oxygen (C=O) of acetate | Formation of a stable six-membered ring-like conformation. |

| Intermolecular | Phenolic -OH | Carbonyl oxygen (C=O) of acetate | Formation of dimers or polymeric chains in the solid state. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,6-di-tert-butyl-4-hydroxyphenyl acetate (B1210297), both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two tert-butyl groups, being chemically equivalent due to the molecule's symmetry, would produce a single, strong signal integrating to 18 protons. The aromatic protons on the benzene (B151609) ring would appear as a singlet, integrating to 2 protons, due to their symmetrical placement. The methyl protons of the acetate group would also yield a sharp singlet, integrating to 3 protons. The hydroxyl proton, if observable, would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Separate signals would be expected for the quaternary carbons of the tert-butyl groups and the methyl carbons of these groups. The aromatic ring would show signals for the carbon atom bonded to the hydroxyl group, the two carbons bearing the tert-butyl groups, the two unsubstituted carbons, and the carbon attached to the acetate group. Additionally, the carbonyl carbon and the methyl carbon of the acetate group would each produce a distinct signal.

Interactive Data Table: Predicted NMR Data Please note that the following is a generalized prediction of chemical shifts. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-butyl H | ~1.3-1.5 (s, 18H) | ~30-32 (CH₃), ~34-36 (quaternary C) |

| Aromatic H | ~6.8-7.2 (s, 2H) | ~115-155 (aromatic C range) |

| Acetate CH₃ | ~2.1-2.3 (s, 3H) | ~20-22 (CH₃), ~168-172 (C=O) |

| Hydroxyl OH | Variable (broad s, 1H) | Not Applicable |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 2,6-di-tert-butyl-4-hydroxyphenyl acetate would be characterized by several key absorption bands. A prominent, broad band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The presence of the ester group would be confirmed by a strong, sharp absorption band around 1760-1770 cm⁻¹ due to the C=O (carbonyl) stretching vibration. C-O stretching vibrations for the ester and phenol (B47542) would appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl and aromatic groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, which would be expected in the 1600-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions.

Interactive Data Table: Key Vibrational Bands

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H Stretch | 3200-3600 (broad) |

| Ester C=O | C=O Stretch | 1760-1770 (strong, sharp) |

| Aromatic C=C | C=C Stretch | ~1600, ~1500 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₆H₂₄O₃). The measured mass would be compared to the calculated theoretical mass to confirm the compound's identity.

Combining chromatography with mass spectrometry allows for the separation of the compound from a mixture and its subsequent identification.

GC-MS: Gas Chromatography-Mass Spectrometry could be used if the compound is sufficiently volatile and thermally stable. The mass spectrum obtained would show the molecular ion peak (M⁺) and various fragment ions. Characteristic fragmentation might involve the loss of the acetyl group or a tert-butyl group, providing further structural confirmation.

LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. LC-MS analysis would provide the retention time of the compound, which is useful for quantification and purity assessment, along with its mass spectrum. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used as the ionization source.

X-ray Crystallography for Molecular Structure Elucidation

Should this compound form suitable single crystals, X-ray crystallography could provide an unambiguous, three-dimensional model of the molecule. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry can be used to study the redox properties of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized. A cyclic voltammogram would reveal the oxidation potential of the phenol, providing insights into its antioxidant capabilities. The presence of the electron-donating tert-butyl groups and the electron-withdrawing acetate group would influence this oxidation potential compared to unsubstituted phenol. The reversibility of the oxidation process could also be assessed.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the direct detection and characterization of paramagnetic species, including transient radical intermediates. For a sterically hindered phenol like this compound, its primary antioxidant function involves the donation of its phenolic hydrogen atom to scavenge unstable radicals. This process generates a relatively stable phenoxy radical intermediate. EPR spectroscopy is uniquely suited to study this resulting radical.

When this compound is subjected to an oxidizing environment or used as a radical scavenger, it forms the 2,6-di-tert-butyl-4-acetoxyphenyl radical. EPR analysis of this radical provides detailed information about its electronic structure and environment. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A). The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H), providing a map of the electron's delocalization across the molecule. nih.gov

For the 2,6-di-tert-butyl-4-acetoxyphenyl radical, the unpaired electron is primarily localized on the oxygen atom but is also delocalized onto the aromatic ring. This delocalization results in hyperfine coupling to the two meta-protons on the phenyl ring. The interaction with the 18 protons of the two tert-butyl groups is typically too small to be resolved and contributes to the broadening of the spectral lines. Time-resolved EPR techniques can be employed to observe the formation and decay kinetics of these radical intermediates in real-time. chemrxiv.org

Table 1: Hypothetical EPR Spectral Parameters for the 2,6-di-tert-butyl-4-acetoxyphenyl Radical

| Parameter | Value | Description |

|---|---|---|

| g-factor (g_iso) | ~2.0045 | Isotropic g-factor, characteristic for phenoxy radicals. |

| Hyperfine Coupling (A_H) | ~0.18 mT | Coupling constant for the two equivalent meta-protons. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for determining the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability, decomposition profile, melting point, and purity.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). researchgate.net When applied to this compound, a TGA scan reveals the temperature at which the compound begins to decompose. For a pure, stable compound, the thermogram typically shows a single, sharp weight loss step corresponding to its volatilization or decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. Analysis of related sterically hindered phenols shows they are effective antioxidants in part due to their thermal stability. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) DSC is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is highly effective for determining the melting point (Tm) and enthalpy of fusion (ΔHfus) of a crystalline solid like this compound. The melting point appears as a sharp endothermic peak on the DSC thermogram. The temperature at the peak maximum is taken as the melting point, which is a key physical property for identification and a sensitive indicator of purity. A broader melting peak often suggests the presence of impurities.

Table 2: Representative Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Representative Value | Significance |

|---|---|---|---|

| TGA | Onset Decomposition Temp. (T_onset) | 220 °C | Indicates the start of thermal degradation. |

| TGA | Peak Decomposition Temp. (T_peak) | 245 °C | Temperature of maximum decomposition rate. |

| DSC | Melting Point (T_m) | 155 °C | Characteristic physical property for identification. |

| DSC | Enthalpy of Fusion (ΔH_fus) | 35 kJ/mol | Energy required to melt the solid; related to crystal lattice energy. |

Chromatographic Methods for Purity and Mixture Analysis (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. quizlet.com For this compound, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used for quality control, purity assessment, and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical tool used to separate components of a mixture with high resolution and sensitivity. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The compound is detected as it elutes from the column using a UV detector, as the phenyl group provides strong chromophoric activity. The retention time is characteristic of the compound under specific conditions, and the peak area is directly proportional to its concentration, allowing for precise quantification of purity.

Thin Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as checking reaction progress or assessing the purity of a sample. umich.edu For this compound, a normal-phase TLC system is commonly used, which consists of a polar stationary phase (e.g., silica (B1680970) gel coated on a plate) and a nonpolar mobile phase. sigmaaldrich.com A suitable mobile phase could be a mixture of hexane (B92381) and ethyl acetate. After the plate is developed, the compound's position is visualized, often using a UV lamp, as the aromatic ring will absorb UV light. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 3: Typical Chromatographic Conditions and Results

| Technique | Parameter | Conditions/Value | Purpose |

|---|---|---|---|

| HPLC | Column | C18, 5 µm, 4.6 x 250 mm | Reversed-phase separation. |

| HPLC | Mobile Phase | 80:20 Acetonitrile:Water | Elution of the compound. |

| HPLC | Detection | UV at 275 nm | Quantification and detection. |

| HPLC | Retention Time | ~5.2 minutes | Compound identification. |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ | Normal-phase separation. sigmaaldrich.com |

| TLC | Mobile Phase | 9:1 Hexane:Ethyl Acetate | Development of the chromatogram. |

| TLC | Retention Factor (R_f) | ~0.45 | Compound identification and purity check. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules, making it ideal for elucidating reaction pathways and energetics. alljournals.cn For sterically hindered phenols like this compound, DFT is instrumental in understanding their function as antioxidants and their fate in the environment.

The primary antioxidant function of phenolic compounds involves the scavenging of free radicals. DFT calculations are employed to investigate the thermodynamics and kinetics of the main radical scavenging mechanisms. researchgate.net For phenolic antioxidants, three primary pathways are generally considered:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom directly to a free radical. The feasibility of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a more favorable reaction. mdpi.com

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves two steps: first, the phenol donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The Ionization Potential (IP) is a key descriptor for the initial electron transfer step. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. This mechanism is highly dependent on the solvent's polarity and the compound's acidity (pKa). researchgate.net

For this compound, the bulky tert-butyl groups at the ortho positions sterically protect the hydroxyl group and stabilize the resulting phenoxyl radical through electronic effects. nih.gov However, the presence of the acetate group at the para position modifies the electronic properties compared to its parent compound, 2,6-di-tert-butylphenol (B90309). DFT calculations suggest that in non-polar media, the HAT mechanism is generally the most favorable pathway for hindered phenols. researchgate.net In polar solvents, the SPLET mechanism can become thermodynamically competitive or even dominant. researchgate.netresearchgate.net

Table 1: Calculated Thermodynamic Parameters for Radical Scavenging by a Generic Hindered Phenol (ArOH) via Different Mechanisms

| Mechanism | Key Thermodynamic Parameter | Typical Calculated Value (kcal/mol) | Influencing Factors |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | 75 - 85 | Substituent electronic effects, intramolecular hydrogen bonding |

| Single Electron Transfer (SET) | Ionization Potential (IP) | 150 - 170 | Solvent polarity, substituent electronic effects |

| Sequential Proton Loss (SPL) | Proton Affinity (PA) of Anion | 320 - 340 | Solvent polarity, pH of the medium |

DFT calculations can also illuminate the pathways through which this compound degrades in the environment. Environmental degradation is often initiated by reactive oxygen species (ROS), such as the hydroxyl radical (•OH). nih.gov

Computational studies on similar phenolic compounds show that degradation can proceed via several routes:

Hydrolysis: The initial step in an aqueous environment is likely the hydrolysis of the ester bond, yielding 2,6-di-tert-butylhydroquinone (B1595954) and acetic acid.

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, initiating an oxidation cascade.

Radical Adduct Formation: The •OH radical can add to the aromatic ring at various positions. DFT calculations of the Fukui indices can predict the most susceptible sites for such radical attacks. alljournals.cn

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying reactions, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and non-covalent interactions of larger systems over time. numberanalytics.com

Molecular mechanics calculations are used to determine the stable conformations of this compound. The key degrees of freedom include the rotation around the C-O bond of the acetoxy group and the orientation of the tert-butyl groups.

Studies on the parent compound, 2,6-di-tert-butylphenol, reveal that the bulky tert-butyl groups create significant steric hindrance, which influences the torsional barrier of the hydroxyl group. unibo.itunibo.it This leads to a preference for a twisted or non-planar conformation of the substituent relative to the benzene ring. rsc.org For this compound, the acetoxy group is also expected to adopt a non-planar conformation to minimize steric clash with the adjacent tert-butyl groups. Computational analysis can map the potential energy surface as a function of the dihedral angle between the acetoxy group and the aromatic ring, identifying the lowest energy conformers.

In the solid state or in concentrated solutions, molecules of this compound interact with each other through various non-covalent forces. While the phenolic hydroxyl group is esterified, preventing classical hydrogen bonding as seen in its parent phenol, other interactions dictate its aggregation behavior.

Molecular dynamics simulations and analysis of crystal structures of similar molecules reveal the importance of:

Van der Waals forces: The large, nonpolar tert-butyl groups contribute significantly to intermolecular attraction through dispersion forces. nih.gov

C-H···O interactions: Weak hydrogen bonds can form between the C-H bonds of the tert-butyl or aromatic groups and the oxygen atoms of the carbonyl and ester functionalities on neighboring molecules. researchgate.net

π-π stacking: Although sterically hindered, some degree of offset π-π stacking between the aromatic rings of adjacent molecules may occur.

These simulations help predict how the molecules pack in a crystal lattice or aggregate in solution, which influences physical properties like solubility and melting point.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov For phenolic antioxidants, QSAR models are developed to predict their radical scavenging efficacy. researchgate.netresearchgate.net

A QSAR model for a series of compounds related to this compound would involve calculating a set of molecular descriptors for each molecule and then using statistical methods to build a mathematical equation that relates these descriptors to experimentally measured antioxidant activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Phenolic Antioxidants

| Descriptor Class | Specific Descriptor Example | Relevance to Antioxidant Activity |

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the ability of the molecule to donate an electron (SET mechanism). nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron; crucial for the SET pathway. nih.gov | |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond; key for the HAT pathway. nih.gov |

| Heat of Formation (ΔHf) | Relates to the overall stability of the molecule and its radical. nih.gov | |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. |

| Steric | Molar Volume / Surface Area | Describes the steric hindrance around the reactive phenolic group. |

By developing a robust QSAR model, the antioxidant potential of new, unsynthesized derivatives could be predicted, guiding the design of more effective antioxidants for various applications. nih.gov

In Silico Approaches to Molecular Design and Prediction

In silico methods, leveraging computational power to model and predict molecular behavior, are integral to modern chemistry for accelerating the design and discovery of novel compounds. While specific comprehensive computational studies on this compound are not extensively detailed in publicly accessible research, the principles of these investigations can be understood through studies on structurally analogous compounds, particularly derivatives of 2,6-di-tert-butylphenol. These studies provide a framework for how computational tools can be applied to predict molecular properties, understand interactions with biological targets, and guide the synthesis of new molecules with desired activities.

Research on related phenolic compounds demonstrates the utility of computational chemistry in predicting key parameters and elucidating structure-activity relationships. researchgate.net For instance, quantitative structure-activity relationship (QSAR) studies on 2,6-di-tert-butylphenol derivatives have been conducted to correlate molecular parameters with their inhibitory activities against enzymes like cyclooxygenase (COX) and 5-lipoxygenase (LOX). nih.gov These models are crucial in identifying the structural features that govern biological efficacy.

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. Studies on compounds like 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol have utilized molecular docking to investigate their potential as inhibitors for proteins implicated in conditions such as rheumatoid arthritis. researchgate.net These computational approaches allow for the virtual screening of compounds and provide insights into the molecular interactions driving their biological effects.

Detailed Research Findings from Analogous Compounds

Investigations into compounds structurally similar to this compound offer valuable insights into the potential applications of in silico modeling for this specific molecule.

Molecular Docking Studies on Di-tert-butylphenol Derivatives:

A study investigating the anti-arthritic potential of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol employed molecular docking against N-acetylglucosamine kinase (NAGK) and secreted phosphoprotein 1 (SPP1), two proteins associated with rheumatoid arthritis. researchgate.net The binding affinities, which indicate the strength of the interaction between the compound and the protein, were calculated and are presented below.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 2,4-Di-tert-butylphenol | NAGK | -6.12 |

| 2,6-Di-tert-butylphenol | NAGK | -7.17 |

| 2,4-Di-tert-butylphenol | SPP1 | -6.85 |

| 2,6-Di-tert-butylphenol | SPP1 | -6.93 |

The results from this study indicate that both di-tert-butylphenol isomers exhibit favorable binding affinities for both target proteins, with 2,6-di-tert-butylphenol showing a slightly stronger interaction with NAGK. researchgate.net Such data is instrumental in the early stages of drug discovery for identifying promising candidates for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of 2,6-di-tert-butylphenol (DTBP) derivatives, a QSAR analysis was performed to understand their dual inhibitory activity against COX and LOX enzymes. nih.gov This study explored various molecular parameters and conformations to develop predictive models.

The research found that the inhibitory capabilities of these compounds could be correlated with specific molecular properties. nih.gov For COX inhibition, hydrogen donation and hydrophobic properties were identified as crucial factors. nih.gov In contrast, LOX inhibition appeared to be related to a redox mechanism. nih.gov The study also highlighted the importance of the compound's conformation, identifying four minimum energy conformations (cis/trans and alpha/beta) that could influence their interaction with the enzymes. nih.gov By superimposing these conformations with a known dual inhibitor, tebufelone, the researchers could select the likely bioactive conformations for building their QSAR models. nih.gov While specific equations are highly technical, the key takeaway is the identification of critical physicochemical properties for biological activity.

| Enzyme Target | Key Molecular Properties for Inhibition | Proposed Mechanism Aspect |

|---|---|---|

| Cyclooxygenase (COX) | Hydrogen Donation, Hydrophobicity | Direct Inhibition |

| 5-Lipoxygenase (LOX) | Redox Potential | Redox Mechanism |

These in silico approaches, as demonstrated with closely related phenolic compounds, provide a powerful lens through which the molecular attributes of this compound can be predicted and understood, guiding future experimental research and application design.

Polymer Stabilization Mechanisms and Efficacy

Hindered phenolic antioxidants, such as the 2,6-di-tert-butylphenol moiety in the subject compound, interrupt this auto-catalytic cycle. The antioxidant molecule donates the hydrogen atom from its phenolic hydroxyl (-OH) group to the free radicals. nih.gov This action neutralizes the radical, terminating the degradation chain. chemrxiv.org The resulting antioxidant radical is sterically hindered by the bulky tert-butyl groups at the ortho positions, making it relatively stable and unable to initiate new degradation chains. nih.gov This process effectively preserves the molecular weight and structural integrity of the polymer matrix, extending its service life. basf.com

Polymer processing techniques such as extrusion and injection molding require high temperatures, which can accelerate oxidative degradation. chemrxiv.org Antioxidants are essential for maintaining the stability of the polymer melt under these demanding conditions. The effectiveness of an antioxidant in this environment depends on its thermal stability and volatility; it must remain intact and present within the polymer matrix at processing temperatures, which can exceed 170 °C. chemrxiv.org

The structure of this compound, based on the hindered phenol framework, is designed for such applications. These types of stabilizers improve the material's resistance to thermal degradation by preventing oxidation and chain scission reactions that would otherwise occur at elevated temperatures. nurel.com By mitigating degradation during processing, these antioxidants help to maintain the desired melt viscosity and prevent premature loss of mechanical and optical properties in the final product. basf.com

Advanced Material Preservation and Durability Enhancement

The incorporation of antioxidants is a key strategy for enhancing the long-term durability and preservation of advanced materials. basf.com The degradation of polymers is a primary factor limiting their lifespan, and antioxidants directly counteract this process. iupac.org By inhibiting oxidation, this compound helps to preserve the essential properties of the material, including tensile strength, impact resistance, and flexibility. basf.com

An important factor influencing the long-term effectiveness of a stabilizer is its persistence in the polymer matrix. Antioxidant volatility and compatibility with the host polymer are critical. Higher molecular weight antioxidants tend to be less volatile and less likely to migrate out of the material over time, offering more durable protection. iupac.org The design of phenolic antioxidants often involves modifying the core structure to enhance compatibility and reduce volatility, thereby ensuring sustained performance and extending the functional life of the material.

Development of Novel Formulations and Processing Techniques for Antioxidants

The field of polymer stabilization is continually evolving, with research focused on creating more effective and sustainable antioxidant systems. A significant area of investigation is the chemical modification of established antioxidant structures, like 2,6-di-tert-butylphenol, to develop novel compounds with enhanced performance. nih.govchemrxiv.orgresearchgate.net Research efforts include synthesizing multifunctional antioxidants that combine the radical-scavenging capabilities of a hindered phenol with other stabilizing functions, such as hydroperoxide decomposition, within a single molecule. researchgate.net

For example, studies have demonstrated the synthesis of new antioxidants by reacting 2,6-di-tert-butylphenol with other chemical moieties to create derivatives with improved properties. researchgate.netresearchgate.net Another approach involves developing greener and more efficient synthesis routes for these compounds, utilizing novel catalysts to improve yield and reduce environmental impact. google.com These innovations in formulation aim to produce stabilizers with superior thermal stability, lower volatility, and better compatibility with various polymer systems, addressing the increasing performance demands for advanced materials.

Investigation in Model Oxidative Systems (e.g., DPPH, CUPRAC, FRAP Assays)

To quantify the efficacy of antioxidants like this compound, researchers employ various in vitro assays that model oxidative processes. These spectrophotometric tests measure the antioxidant's capacity to scavenge free radicals or reduce oxidant species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This widely used method assesses the ability of an antioxidant to act as a hydrogen donor or free radical scavenger. nih.govmdpi.com The stable DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color fades to a pale yellow, and the change in absorbance is measured to determine the antioxidant's activity. nih.govresearchgate.net The kinetics of this reaction can be used to compare the radical scavenging efficiency of different compounds. researchgate.net

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC method evaluates an antioxidant's capacity to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). mdpi.comnih.gov This assay is based on the principle of electron transfer. mdpi.com It is considered advantageous because it is performed at a pH of 7.0, which is close to physiological pH, and is effective for both hydrophilic and lipophilic antioxidants. nih.govnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : Similar to CUPRAC, the FRAP assay is an electron transfer-based method. mdpi.comcropj.com It measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which is intensely blue. nih.govnih.gov The intensity of the color is proportional to the antioxidant's reducing power. A notable limitation is its typical application to water-soluble antioxidants. mdpi.com

These assays provide standardized, reproducible methods for screening and comparing the antioxidant potential of various compounds, including novel hindered phenolic derivatives.

Table 1: Comparison of Common Antioxidant Capacity Assays

| Assay | Principle | Mechanism | Measured Change |

|---|---|---|---|

| DPPH | Scavenging of the stable DPPH radical. nih.gov | Hydrogen Atom Transfer / Electron Transfer | Decrease in absorbance (color change from violet to yellow). nih.gov |

| CUPRAC | Reduction of Cu(II)-neocuproine complex to Cu(I). mdpi.comnih.gov | Electron Transfer | Increase in absorbance (formation of a yellow-orange complex). mdpi.com |

| FRAP | Reduction of Fe(III)-TPTZ complex to Fe(II)-TPTZ. nih.govnih.gov | Electron Transfer | Increase in absorbance (formation of a blue complex). mdpi.com |

Role in Enzymatic Oxidation Systems (e.g., Lipoxygenase, Xanthine (B1682287) Oxidase Inhibition)

Beyond their industrial use in polymers, the antioxidant properties of phenolic compounds are also evaluated in biological contexts, such as their ability to inhibit oxidative enzymes.

Lipoxygenase (LOX) Inhibition : Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. researchgate.net Compounds with a di-tert-butyl phenol structure have been identified as potent inhibitors of lipoxygenase enzymes. nih.govnih.gov This inhibitory activity highlights another pathway through which these molecules can exert an antioxidant effect, by preventing the enzymatic formation of pro-inflammatory oxidation products.

Xanthine Oxidase (XO) Inhibition : Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com This process is a significant source of reactive oxygen species, including superoxide (B77818) radicals. mdpi.comnih.gov Inhibition of XO is a therapeutic strategy for conditions like gout and is also a measure of antioxidant action, as it reduces the generation of harmful radicals. nih.govnih.gov While flavonoids are well-known XO inhibitors, the potential for other phenolic structures to inhibit this enzyme is an area of active research. mdpi.com

Application in Lipid Peroxidation Studies

The chemical structure of this compound belongs to the class of sterically hindered phenols, which are recognized for their antioxidant properties. The core mechanism of these compounds in inhibiting lipid peroxidation lies in their ability to act as free radical scavengers. The process of lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which leads to the formation of harmful products and cell damage.

The antioxidant action of a hindered phenol like this compound is centered on the hydroxyl (-OH) group attached to the benzene ring. This group can donate a hydrogen atom to quench highly reactive peroxyl radicals (ROO•), which are key propagators of the lipid peroxidation chain reaction. This donation stops the chain reaction, preventing further degradation of lipid molecules.

The presence of two bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group provides significant steric hindrance. This structural feature is crucial as it increases the stability of the phenoxyl radical that is formed after the hydrogen atom is donated. nih.govvinatiorganics.com This stability prevents the antioxidant radical itself from initiating new oxidation chains, making it an effective chain-breaking antioxidant. nih.gov Furthermore, the hydrophobic nature conferred by the tert-butyl groups enhances the solubility of these compounds in non-polar environments such as lipids, oils, and biological membranes, allowing them to exert their protective effects at the site of peroxidation. nih.gov

Detailed research into the antioxidant efficiency of specific 2,6-di-tert-butylphenol derivatives has been conducted in various lipid systems. A notable study investigated the effects of several such compounds on the nonenzymatic lipid peroxidation in human erythrocyte membranes, a common model for studying oxidative stress. researchgate.net In this research, lipid peroxidation was induced by the Fenton system (FeSO₄ and H₂O₂), and the level of inhibition was quantified by measuring the reduction in malondialdehyde (MDA), a key secondary product of lipid peroxidation. researchgate.net

While specific data for this compound was not detailed in this particular study, the findings for structurally related compounds provide significant insight into the potential efficacy of this chemical class. The study compared novel derivatives against well-known inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT). researchgate.net The results highlighted that compounds such as 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime and 3,5-di-tert-butyl-4-hydroxybenzohydrazide demonstrated high antioxidant efficiency in this model. researchgate.net

The research findings from this study are summarized in the data table below, showing the percentage of inhibition of malondialdehyde (MDA) formation by various 2,6-di-tert-butylphenol derivatives.

| Compound | Inhibition of MDA Formation (%) at 0.1 mM Concentration |

|---|---|

| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | 45 |

| 3,5-Di-tert-butyl-4-hydroxybenzohydrazide | 42 |

| 2,6-Di-tert-butylphenol | 39 |

| 2,6-Di-tert-butyl-4-mercaptophenol | 41 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 37 |

Data sourced from a study on lipid peroxidation in human erythrocyte membranes. researchgate.net

Conclusion

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate (B1210297) is a specialized molecule within the broader and critically important family of hindered phenolic antioxidants. Its defining structural features—the sterically shielding tert-butyl groups and the property-modifying para-acetate group—dictate its function as an effective radical scavenger. The process of esterification is a key chemical strategy, transforming a basic phenol (B47542) into a derivative with lower volatility and altered solubility, thereby enhancing its utility as a stabilizer for organic materials.

When compared with foundational antioxidants like BHT, the acetate derivative offers advantages in terms of reduced volatility, though with potential trade-offs in intrinsic radical-scavenging activity. In the context of larger, polymeric antioxidants, it represents a smaller, more mobile alternative suitable for less demanding applications. Ultimately, the study and application of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate and its relatives are central to the ongoing effort in chemical science to control oxidative processes, extend the lifespan of materials, and ensure the stability of countless industrial and consumer products.

Table of Compounds

| Common Name / Abbreviation | IUPAC Name |

|---|---|

| 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate (B1210297) | (4-hydroxy-3,5-di-tert-butylphenyl) acetate |

| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol |

| 2,6-di-tert-butylhydroquinone (B1595954) | 2,6-di-tert-butylbenzene-1,4-diol |

| Irganox 1010 (example of a large ester) | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |

| Acetic Anhydride | Ethanoic anhydride |

| Acetyl Chloride | Ethanoyl chloride |

Environmental Transformation and Mechanistic Pathways

Distribution and Partitioning Behavior in Environmental Compartments

The distribution of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate (B1210297) in the environment is governed by its physicochemical properties, primarily its low water solubility and hydrophobic nature. The presence of two bulky, non-polar tert-butyl groups imparts significant lipophilicity to the molecule. nih.gov This is reflected in the high octanol/water partition coefficient (log Kₒw) of structurally similar compounds like 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), which is reported to be 4.5. inchem.org This value indicates a strong tendency for the compound to partition from the aqueous phase into more organic-rich compartments.

When released into an aquatic environment, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is expected to exhibit limited solubility in water. A significant fraction is likely to adsorb to suspended particulate matter, organic matter in sediment, and biosolids in wastewater treatment facilities. industrialchemicals.gov.au Modeling studies on the related 2,6-DTBP predict that while a majority (around 65%) may initially remain in the water column, a substantial portion (around 35%) will partition to sediment. industrialchemicals.gov.au Due to its low volatility, only a minor fraction is expected to transfer to the atmosphere. industrialchemicals.gov.au

This partitioning behavior has significant implications for its environmental persistence and bioavailability. Sequestration in sediments can reduce its availability for degradation in the water column but may expose benthic organisms to the compound. aftonchemical.com The hydrophobic nature also suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms.

Table 1: Predicted Environmental Partitioning of Structurally Similar 2,6-DTBP Based on a Level III fugacity model assuming release to water.

| Environmental Compartment | Predicted Distribution (%) | Reference |

|---|---|---|

| Water | 64.7 | industrialchemicals.gov.au |

| Sediment | 34.5 | industrialchemicals.gov.au |

| Air | 0.75 | industrialchemicals.gov.au |

| Soil | 0.05 | industrialchemicals.gov.au |

Chemical Transformation Initiated by Environmental Oxidants (e.g., Hydroxyl Radicals)

In aquatic environments, many organic pollutants are degraded through reactions with environmental oxidants, most notably the hydroxyl radical (OH•). rsc.org For typical hindered phenols, the reaction mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, which effectively terminates radical chain reactions. nih.govwikipedia.org

However, in this compound, the phenolic hydroxyl group is esterified, forming an acetate ester. This structural feature blocks the primary pathway of hydrogen atom donation. Consequently, the initial transformation step is likely to be the hydrolysis of the ester bond. This hydrolysis, which can be chemically or biologically mediated, would yield 2,6-di-tert-butyl-1,4-hydroquinone and acetic acid.

Once the protective acetate group is removed, the resulting hydroquinone (B1673460), with its free hydroxyl groups, becomes susceptible to attack by hydroxyl radicals. The reaction of OH• with phenolic compounds typically proceeds via addition to the aromatic ring, forming dihydroxycyclohexadienyl radical intermediates. researchgate.net These intermediates are unstable and can undergo further reactions, including water elimination to form phenoxyl radicals or reaction with oxygen, leading to ring cleavage and the formation of smaller, more polar degradation products. researchgate.net While abstraction of a hydrogen atom from the tert-butyl groups by OH• is also possible, it is generally considered a less favorable pathway compared to reactions involving the aromatic ring and hydroxyl groups. researchgate.net

Identification and Characterization of Environmental Transformation Products

Based on the mechanistic pathways described, several key transformation products of this compound can be predicted. The identification of such products is crucial for a complete environmental risk assessment, as they may be more persistent or toxic than the parent compound. researchgate.net

The primary transformation is expected to be the hydrolysis of the ester linkage. Subsequent oxidation of the resulting hydroquinone leads to a stable and frequently detected quinone derivative. Further degradation would involve the breakdown of the aromatic ring.

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Product | Parent Compound | Formation Pathway | Significance | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-1,4-hydroquinone | This compound | Hydrolysis (Chemical or Enzymatic) | Primary intermediate, more reactive than parent compound. | Inferred |

| Acetic acid | This compound | Hydrolysis (Chemical or Enzymatic) | Common, readily biodegradable substance. | Inferred |

| 2,6-di-tert-butyl-p-benzoquinone | 2,6-di-tert-butyl-1,4-hydroquinone | Oxidation (Chemical or Photochemical) | Known stable and persistent product of related phenols. May be more toxic than the parent compound. | industrialchemicals.gov.auresearchgate.net |

| Ring-cleavage products (e.g., smaller organic acids) | 2,6-di-tert-butyl-p-benzoquinone | Advanced Oxidation (OH•, Photocatalysis) | Represents further degradation towards mineralization. | researchgate.net |

Influence of Molecular Structure on Environmental Fate Kinetics

The kinetics of the environmental transformation of this compound are profoundly influenced by its distinct molecular structure.

Steric Hindrance : The two tert-butyl groups located ortho to the oxygen-bearing carbon atom create significant steric hindrance. vinatiorganics.com This "hindered phenol" structure is known to protect the functional group from certain chemical and enzymatic attacks, which can slow down degradation rates compared to unhindered phenols. rsc.org This steric shielding is a key factor in the function of these molecules as antioxidants and contributes to their environmental persistence.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Hindered Phenolic Antioxidants

The rational design of new hindered phenolic antioxidants aims to create molecules with superior activity, stability, and compatibility with the materials they are designed to protect. This approach moves beyond traditional trial-and-error methods, employing a deeper understanding of structure-activity relationships (SARs) to tailor antioxidant properties for specific applications.

Key research focuses in this area include:

Modification of Steric Hindrance: The size and placement of bulky substituent groups, such as the tert-butyl groups in 2,6-di-tert-butyl-4-hydroxyphenyl acetate (B1210297), are crucial for their function. vinatiorganics.com Future research will likely explore the impact of modifying these groups to fine-tune the antioxidant's reactivity and physical properties.

Introduction of Additional Functional Groups: Incorporating other functional moieties into the basic hindered phenol (B47542) structure can impart new properties. For example, adding long-chain esters can improve solubility in nonpolar matrices like polyolefins. mdpi.com

Development of Multifunctional Antioxidants: There is growing interest in creating single molecules that can perform multiple stabilization functions. This could involve combining a hindered phenol with a UV absorber or a hydroperoxide decomposer within the same molecule. nih.gov